Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 2-fluoroethyl group and two ester groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 2-fluoroethyl hydrazine with dimethyl acetylenedicarboxylate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Amides or esters of pyrazole.
Scientific Research Applications
Biology: Pyrazole derivatives, including Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate, have been investigated for their biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The presence of the 2-fluoroethyl group and ester functionalities enhances the compound’s ability to interact with hydrophobic and hydrophilic regions of the target molecules, contributing to its potency and selectivity.
Comparison with Similar Compounds
- Dimethyl 1-(2-chloroethyl)-1H-pyrazole-3,4-dicarboxylate
- Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,4-dicarboxylate
- Dimethyl 1-(2-iodoethyl)-1H-pyrazole-3,4-dicarboxylate
Comparison: Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of the 2-fluoroethyl group, which imparts distinct physicochemical properties compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size contribute to the compound’s enhanced stability and reactivity. Additionally, the compound’s biological activity may differ significantly from its chloro, bromo, and iodo counterparts, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C9H11FN2O4 |
---|---|
Molecular Weight |
230.19 g/mol |
IUPAC Name |
dimethyl 1-(2-fluoroethyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C9H11FN2O4/c1-15-8(13)6-5-12(4-3-10)11-7(6)9(14)16-2/h5H,3-4H2,1-2H3 |
InChI Key |
XEAOOXQJAWGWOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(=O)OC)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.